molecular formula C24H31N3O7 B14611894 O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate CAS No. 57227-42-6

O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate

Cat. No.: B14611894
CAS No.: 57227-42-6
M. Wt: 473.5 g/mol
InChI Key: DQTDVCOQJFNTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a benzoyl group, and a tyrosyl-ethylamide moiety. The oxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate typically involves multiple steps, starting with the preparation of the individual components. The dimethylaminoethyl group can be introduced through a reaction with dimethylamine, while the benzoyl group is typically added via benzoylation reactions. The tyrosyl-ethylamide moiety is synthesized through peptide coupling reactions involving tyrosine derivatives and ethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and peptide chemistry.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Dimethylaminoethyl)-N-benzoyl-DL-tyrosyl-ethylamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.

Properties

CAS No.

57227-42-6

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

IUPAC Name

N-[3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-(ethylamino)-1-oxopropan-2-yl]benzamide;oxalic acid

InChI

InChI=1S/C22H29N3O3.C2H2O4/c1-4-23-22(27)20(24-21(26)18-8-6-5-7-9-18)16-17-10-12-19(13-11-17)28-15-14-25(2)3;3-1(4)2(5)6/h5-13,20H,4,14-16H2,1-3H3,(H,23,27)(H,24,26);(H,3,4)(H,5,6)

InChI Key

DQTDVCOQJFNTLG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(CC1=CC=C(C=C1)OCCN(C)C)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.